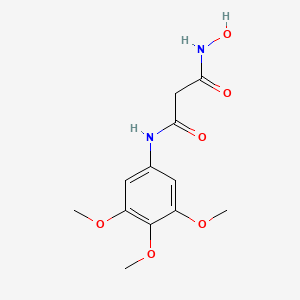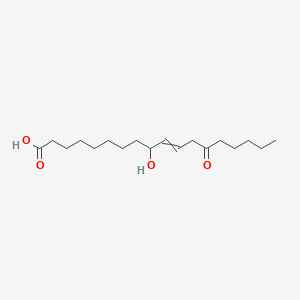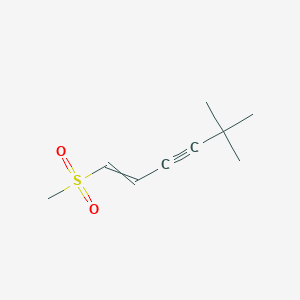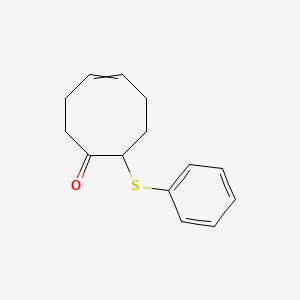
3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid is an organic compound with a complex structure that includes an oxirane ring and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the oxirane ring through an epoxidation reaction, followed by the introduction of the carboxylic acid group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and advanced purification techniques. These methods ensure consistent quality and cost-effectiveness, making the compound accessible for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxirane ring or the carboxylic acid group, leading to different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules. This interaction can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4,8-Dimethylnon-7-enyl)-3,7-dimethylpurine-2,6-dione
- 1-(4,8-Dimethylnon-7-enyl)-4-propan-2-ylbenzene
Uniqueness
3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
65416-34-4 |
|---|---|
Formule moléculaire |
C15H26O3 |
Poids moléculaire |
254.36 g/mol |
Nom IUPAC |
3-(4,8-dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C15H26O3/c1-11(2)7-5-8-12(3)9-6-10-15(4)13(18-15)14(16)17/h7,12-13H,5-6,8-10H2,1-4H3,(H,16,17) |
Clé InChI |
HNKTWOAOIFUVAM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC1(C(O1)C(=O)O)C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


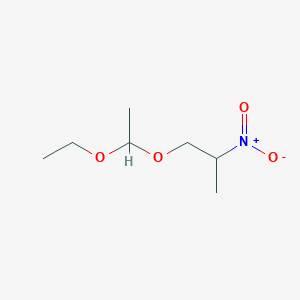
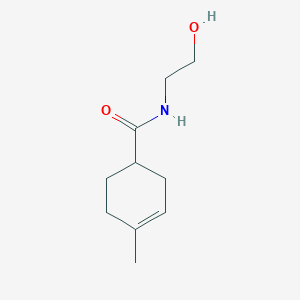

![2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14486074.png)

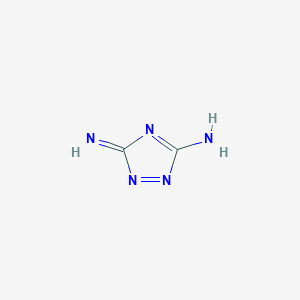
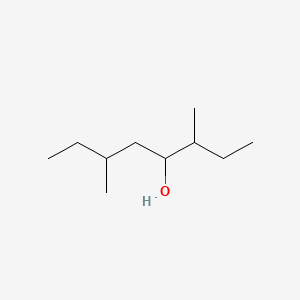

propanedioate](/img/structure/B14486103.png)

